REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[C:11]([OH:13])=[O:12])[CH:4]=[CH:3][CH:2]=1>C(O)C.O=[Pt]=O>[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[C:11]([OH:13])=[O:12])[CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
85 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)C(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through keiselguhr
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCC2=CC=CC(=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |